1H-indene-1,3(2H)-dione, 2,2-dimethoxy-
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Overview
Description
1H-indene-1,3(2H)-dione, 2,2-dimethoxy- is an organic compound with a unique structure that includes an indene backbone and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- typically involves the reaction of indene derivatives with methoxy reagents under specific conditions. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy groups into the indene structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
1H-indene-1,3(2H)-dione, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
1H-indene-1,3(2H)-dione, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its action may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-indene-1,3(2H)-dione: Lacks the methoxy groups, leading to different chemical properties and reactivity.
2,2-dimethoxy-1H-indene: Similar structure but with variations in the position of functional groups.
Indanone derivatives: Share the indene backbone but differ in the types and positions of substituents.
Uniqueness
1H-indene-1,3(2H)-dione, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly influence its chemical behavior and potential applications. This compound’s distinct structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2,2-dimethoxyindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(15-2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRUDTRGXWISAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=O)C2=CC=CC=C2C1=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348750 |
Source
|
Record name | 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65299-21-0 |
Source
|
Record name | 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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